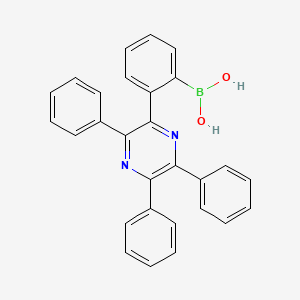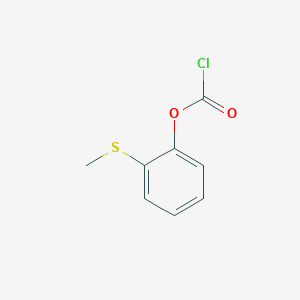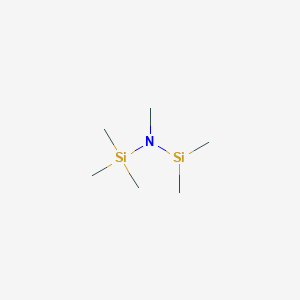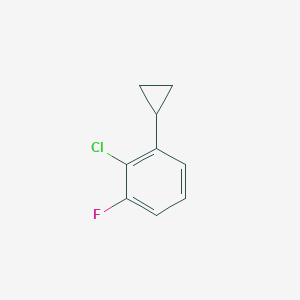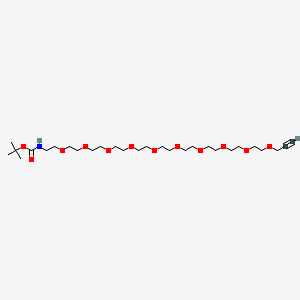
t-Boc-N-Amido-PEG10-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG10-propargyl typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is functionalized with a propargyl group.
Amidation: The PEGylated propargyl compound is reacted with an amine to form an amide bond.
Boc Protection: The amine group is protected with a Boc group to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry to facilitate the formation of triazole linkages.
Mild Acids: Used for deprotecting the Boc group.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
Click Chemistry: Widely used in the synthesis of complex molecules and polymers.
PEGylation: Enhances the solubility and stability of compounds.
Biology:
Bioconjugation: Used to link biomolecules for various biological studies.
Drug Delivery: Enhances the delivery and efficacy of therapeutic agents.
Medicine:
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Therapeutics: Enhances the pharmacokinetics and bioavailability of drugs.
Industry:
Mécanisme D'action
Mechanism:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
t-Boc-N-Amido-PEG4-Amide-Tri-(propargyl-PEG10-ethoxymethyl)-methane: A branched crosslinker with three terminal propargyl groups and a Boc-protected amide group.
t-Boc-N-amido-PEG11-amine: A PEG linker with an amino group and Boc-protected amino group.
Uniqueness:
Propriétés
Formule moléculaire |
C28H53NO12 |
|---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H53NO12/c1-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-29-27(30)41-28(2,3)4/h1H,6-26H2,2-4H3,(H,29,30) |
Clé InChI |
IDHZNCWRNAXWBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)


![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
